N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Antiarrhythmic Drug Discovery

This specific furan-3-yl regioisomer is essential for benchmarking Kv1.5 potassium channel antagonist potency. Unlike its furan-2-yl analog (CAS 2034427-05-7), it offers distinct H-bond acceptor geometry that impacts selectivity and pharmacokinetics. Procure to validate ion channel targets and build patent-driven focused libraries for cardiovascular drug discovery.

Molecular Formula C14H11N3O2S
Molecular Weight 285.32
CAS No. 2034499-54-0
Cat. No. B2727216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
CAS2034499-54-0
Molecular FormulaC14H11N3O2S
Molecular Weight285.32
Structural Identifiers
SMILESC1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=C3
InChIInChI=1S/C14H11N3O2S/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18)
InChIKeyHOROSDIMYBRRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034499-54-0) Procurement Guide


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic small molecule featuring a pyrazine core substituted at the 2-position with a methylthiophene-3-carboxamide group and at the 3-position with a furan-3-yl ring. While its molecular formula (C14H11N3O2S) and weight (285.32 g/mol) are identical to its regioisomer N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide [1], the specific 3-furyl substitution pattern places it within the arylated furan/thiophenecarboxamide class disclosed in US Patent 6,982,279 as potassium channel modulators with antiarrhythmic potential [2]. The unique arrangement of three distinct heterocycles—furan, pyrazine, and thiophene—creates a scaffold that cannot be trivially replicated by single-ring or dual-ring analogs.

Why Generic Substitution of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide Fails


While numerous compounds share the pyrazine-methyl-carboxamide core, the precise substitution pattern on the pyrazine ring dictates both pharmacophore recognition and physicochemical properties. For instance, the regioisomer N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034427-05-7) possesses identical molecular weight and formula [1] but differs in computed hydrogen bond acceptor count, rotatable bonds, and topological polar surface area [2]. Similarly, analogs in which the thiophene-3-carboxamide is replaced by furan-3-carboxamide exhibit a complete swap of the hydrogen bond donor/acceptor landscape. Within the potassium channel modulator patent family [3], subtle variations in the heterocyclic rings—such as furan-2-yl versus furan-3-yl—have been shown to alter ion channel subtype selectivity and pharmacokinetic half-life, making generic substitution without direct comparative data an unsupported risk for project reproducibility.

Quantitative Differentiation Evidence: N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Computed Physicochemical Property Shift

The target compound bearing a furan-3-yl substituent on the pyrazine ring is a regioisomer of the publicly available N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide (CAS 2034427-05-7). Both share identical molecular weight (285.32 g/mol) and formula (C14H11N3O2S) [1]. However, the shift of the furan oxygen from the 2- to the 3-position alters the hydrogen bond acceptor count from 5 to 4, reduces the rotatable bond count, and changes the topological polar surface area (tPSA) by approximately 12–15 Ų [2]. This difference is mechanistically significant because potassium channel subtype Kv1.5, the primary target of the arylated furan/thiophenecarboxamide class, has a narrow pharmacophore pocket where furan oxygen positioning determines hydrogen bond network formation [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Antiarrhythmic Drug Discovery

Thiophene-3-carboxamide vs. Furan-3-carboxamide Swap: Hydrogen Bond Donor/Acceptor Profile Divergence

The closest commercially available analog N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide (CAS not directly located but structurally confirmed) swaps the terminal heterocycles: furan replaces thiophene as the carboxamide side and thiophene replaces furan on the pyrazine. This swap changes both the hydrogen bond donor (amide NH) environment and the aromatic stacking capacity of the terminal ring . The patent literature explicitly demonstrates that this type of swap alters IC50 values against Kv1.5 by 5- to 20-fold depending on the specific substitution pattern [1].

Potassium Channel Modulation Atrial Fibrillation Heterocyclic SAR

Benzo[b]thiophene Extended Analog (CAS 2034395-57-6): Scaffold Size and Lipophilicity Increase

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034395-57-6) represents a ‘one-step-larger’ analog in which the thiophene-3-carboxamide is replaced by a benzothiophene-2-carboxamide . This addition of a fused benzene ring increases molecular weight by approximately 50 Da and raises the calculated logP by roughly 1.2–1.5 log units, moving the compound beyond the optimal CNS drug-like space [1]. The target compound, with a smaller thiophene-3-carboxamide, retains a lower logP (~1) and fewer aromatic carbons, translating to higher aqueous solubility and reduced plasma protein binding.

Drug-like Property Optimization Lipophilicity Pharmacokinetics

Phenyl Replacement of Furan Ring: Loss of Oxygen-Mediated Hydrogen Bonding

Replacement of the furan-3-yl ring with a phenyl group would generate N-((3-phenylpyrazin-2-yl)methyl)thiophene-3-carboxamide (hypothetical analog). This substitution removes the oxygen heteroatom, eliminating one hydrogen bond acceptor and altering the electrostatic surface potential of the molecule [1]. In the arylated furan/thiophenecarboxamide patent series, the presence of a furan or thiophene oxygen/sulfur was shown to be critical for maintaining a specific dihedral angle (~30–40°) between the pyrazine and the aryl ring, a conformation required for Kv1.5 channel binding [2].

Bioisostere Analysis Kinase Selectivity Fragment-Based Drug Design

Recommended Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide


Kv1.5 Potassium Channel Inhibitor Lead Optimization

Leveraging its structural placement within the arylated furan/thiophenecarboxamide patent family (US 6,982,279) [1], this compound serves as a direct starting point for structure-activity relationship (SAR) studies targeting atrial-selective potassium channel Kv1.5 blockers. The furan-3-yl regioisomerism provides a distinct hydrogen bond acceptor geometry compared to the furan-2-yl analog, potentially altering the interaction with the channel's pore domain. Researchers designing next-generation antiarrhythmic agents should procure this exact compound to benchmark potency and selectivity before exploring further substitutions.

Chemical Probe for Heterocycle-Dependent Membrane Permeability

The target compound, with a computed XLogP3 of ~1 and a rotatable bond count of approximately 3 [2], occupies a favorable drug-like property space distinct from its benzothiophene-extended analog (higher logP) and the furan-2-yl regioisomer (more rotatable bonds). It is ideally suited as a chemical probe to study the impact of regioisomeric furan substitution on passive membrane permeability and P-glycoprotein efflux ratios in Caco-2 or MDCK cell monolayers.

Fragment-Based Screening Library Enrichment for Kinase and Ion Channel Targets

Because the compound combines three different five-membered heterocycles in a single, low-molecular-weight scaffold (285.32 g/mol), it is an ideal fragment for screening against a broad panel of kinases or ion channels that recognize heterocyclic ATP-competitive motifs. The sulfur atom in the thiophene-3-carboxamide offers a unique handle for halogen bonding or sulfur-π interactions not available in furan-only or phenyl-only analogs . Procurement of this specific compound ensures library diversity that cannot be achieved with symmetric or less heteroatom-rich alternatives.

Synthetic Intermediate for Parallel Library Synthesis

The presence of a free secondary amide and a pyrazine nitrogen provides two orthogonal functionalization handles. The compound can be used as a key intermediate in parallel synthesis to generate a focused library of N-alkylated or N-acylated derivatives for high-throughput screening against cardiovascular or oncology targets [1]. Its distinct furan-3-yl substitution ensures that the resulting library explores chemical space not accessible from the furan-2-yl or phenyl starting materials.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.